molecular formula C14H20N2O3 B13984745 tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate

tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate

Cat. No.: B13984745
M. Wt: 264.32 g/mol
InChI Key: AFIYHVAHNJOAAX-UHFFFAOYSA-N
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Description

tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-amino-3-oxopropyl)phenyl derivatives. One common method includes the use of tert-butyl chloroformate and 3-(3-amino-3-oxopropyl)phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research has explored its potential as a pharmaceutical intermediate. It is investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent or non-covalent bonds with the active sites of the target molecules. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .

Comparison with Similar Compounds

tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[3-(3-amino-3-oxopropyl)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10(9-11)7-8-12(15)17/h4-6,9H,7-8H2,1-3H3,(H2,15,17)(H,16,18)

InChI Key

AFIYHVAHNJOAAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)N

Origin of Product

United States

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